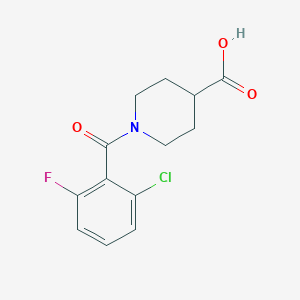![molecular formula C23H21ClFN3O3 B254335 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
作用機序
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various diseases, including cancer and autoimmune disorders. By inhibiting BTK, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide blocks the BCR signaling pathway, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. In preclinical studies, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the growth of B-cell malignancies. 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune disorders, leading to the suppression of the immune response.
実験室実験の利点と制限
The main advantage of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is its potent inhibitory effect on BTK, which makes it a promising therapeutic agent for various diseases. However, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has some limitations for lab experiments. Firstly, the low yield of the synthesis method makes it difficult to obtain large quantities of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide for in vivo studies. Secondly, the lack of selectivity of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide for BTK may result in off-target effects, leading to unwanted side effects.
将来の方向性
There are several future directions for the research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide. Firstly, the optimization of the synthesis method to improve the yield and scalability of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is needed. Secondly, the development of more selective BTK inhibitors that can minimize off-target effects is required. Thirdly, the investigation of the combination therapy of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Lastly, the clinical trials of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide in various diseases, including cancer and autoimmune disorders, are needed to evaluate its safety and efficacy in humans.
Conclusion
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is a small molecule inhibitor that targets BTK and has potential as a therapeutic agent for various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide have been discussed in this paper. The research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide may lead to the discovery of new treatments for cancer and autoimmune disorders.
合成法
The synthesis of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-ylamine with 2-fluoro-4-nitrobenzoic acid, followed by reduction and acylation. The final product is obtained through crystallization and purification. The yield of this synthesis method is reported to be 23%.
科学的研究の応用
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In preclinical studies, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
特性
製品名 |
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide |
|---|---|
分子式 |
C23H21ClFN3O3 |
分子量 |
441.9 g/mol |
IUPAC名 |
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C23H21ClFN3O3/c24-19-20(23(31)28(22(19)30)16-6-2-1-3-7-16)26-15-12-10-14(11-13-15)21(29)27-18-9-5-4-8-17(18)25/h4-5,8-13,16,26H,1-3,6-7H2,(H,27,29) |
InChIキー |
UMGQFUMWYVMXAW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)





![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)


